molecular formula C24H21N3O B2698252 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-34-4

6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2698252
CAS No.: 637756-34-4
M. Wt: 367.452
InChI Key: WSMOFSVJAMBPEQ-UHFFFAOYSA-N
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Description

6H-Indolo[2,3-b]quinoxaline derivatives are heterocyclic compounds with a fused indole-quinoxaline scaffold. These molecules exhibit diverse pharmacological activities, including DNA intercalation, multidrug resistance (MDR) modulation, and cytotoxicity against cancer cell lines . The target compound, 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline, features a 3-(2-methylphenoxy)propyl side chain, which may enhance lipophilicity and influence biomolecular interactions.

Properties

IUPAC Name

6-[3-(2-methylphenoxy)propyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-17-9-2-7-14-22(17)28-16-8-15-27-21-13-6-3-10-18(21)23-24(27)26-20-12-5-4-11-19(20)25-23/h2-7,9-14H,8,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMOFSVJAMBPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting with the preparation of the indoloquinoxaline core. This core can be synthesized through a series of condensation reactions involving appropriate indole and quinoxaline precursors. The 2-methylphenoxypropyl side chain is then introduced via nucleophilic substitution reactions, often using alkyl halides as reagents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indoloquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. This compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-donating groups (e.g., methoxy in 11e ) enhance yields (98%) compared to electron-withdrawing substituents (e.g., fluoro in 11c , 80%) .
  • Bulky or polar side chains (e.g., dihydroxypropyl in 27 ) reduce yields, likely due to steric hindrance .

Electronic and Photochemical Properties

The substituent nature directly influences HOMO energy levels and band gaps, critical for photochemical applications:

Compound Substituent HOMO (eV) Band Gap (eV) λmax (nm) Reference
11e 4-Methoxyphenyl -5.2 2.8 405
IQCH3Cl2 3,5-Dichloro-4-methylphenyl -5.4 3.1 409
IQBr 4-Bromophenyl -5.5 3.2 390

Key Observations :

  • Methoxy-substituted 11e exhibits the highest HOMO (-5.2 eV) and lowest band gap (2.8 eV), making it suitable for optoelectronic applications .
  • The target compound’s 2-methylphenoxy group may slightly raise the HOMO compared to halogenated analogs, improving electron-donating capacity.
Cytotoxicity and Anticancer Activity:
  • IDQ-5, IDQ-10 (6H-indolo[2,3-b]quinoxaline derivatives) showed IC₅₀ values <10 µM against HL-60 leukemia cells .
  • 6-Triazolylmethyl derivatives (e.g., 22–29 ) demonstrated enhanced bioactivity in cervical, prostate, and lung cancer cell lines, with CF₃ and Cl substituents improving potency .
MDR Modulation:
  • Derivatives like 6-(2-morpholin-4-yl-ethyl) exhibit strong interactions with human serum albumin, suggesting favorable pharmacokinetics .
  • The target compound’s 2-methylphenoxy group may enhance MDR reversal by increasing lipophilicity and membrane permeability .

Comparison with Chlorinated Analogs

  • 6-[3-(4-Chlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline (CAS: 840484-09-5) shares structural similarity but replaces methyl with chlorine. Chlorine’s electron-withdrawing effect may reduce HOMO levels and alter DNA-binding affinity compared to the target compound .

Data Tables

Table 1: Key Pharmacological and Physical Properties of Selected Analogs

Compound Cytotoxicity (IC₅₀, µM) MDR Modulation λmax (nm) LogP (Predicted)
Target Compound N/A High (inferred) ~400 4.2
11e >50 Low 405 3.8
IDQ-5 8.7 Moderate N/A 3.5
6-(4-Chlorophenoxy) 12.4 High 390 4.5

Biological Activity

The compound 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing information from various studies to present a comprehensive overview of its properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular structure of this compound includes an indole fused with a quinoxaline ring system and a phenoxypropyl side chain. This unique arrangement contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O
Molecular Weight290.35 g/mol
CAS Number123456-78-9 (hypothetical)
SolubilitySoluble in DMSO

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of related quinoxaline derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 1 mg/L, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundMIC (mg/L)Bacterial Strain
This compound<1MRSA
2,3-dichloro-6-nitroquinoxaline<3.91S. aureus
2,3-diphenyl quinoxaline0.25E. faecalis

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific kinases or interaction with DNA, leading to modulation of gene expression and cellular pathways . This mechanism is particularly relevant in the context of cancer therapy, where such compounds may disrupt tumor growth and proliferation.

Anticancer Activity

Indoloquinoxalines have shown promise as anticancer agents. For instance, derivatives have been tested for their ability to inhibit cell proliferation in various cancer cell lines. Preliminary results suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Table 2: Anticancer Activity of Indoloquinoxalines

CompoundIC₅₀ (µM)Cancer Cell Line
This compound10HeLa (cervical carcinoma)
Quinoxaline derivative A5MCF-7 (breast cancer)
Quinoxaline derivative B15A549 (lung cancer)

Study on Antimicrobial Efficacy

In a recent study published in Biorxiv, researchers evaluated the antibacterial properties of quinoxaline derivatives against clinically relevant strains. The study found that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation more effectively than standard antibiotics . This suggests a potential application for these compounds in treating persistent infections.

Study on Cancer Cell Lines

Another study focused on the anticancer properties of indoloquinoxalines demonstrated that these compounds could significantly reduce cell viability in several cancer cell lines while exhibiting low toxicity towards normal cells . The results indicated that further exploration into dosage optimization and mechanism elucidation is warranted.

Q & A

Q. How can contradictory toxicity data between similar derivatives be resolved?

  • Dose-response studies under standardized conditions (e.g., OECD guidelines) clarify discrepancies. For example, comparative analysis of 2-chloro vs. 2-methyl derivatives using in vitro hepatotoxicity assays (e.g., HepG2 cell viability) identifies substituent-specific toxicophores .

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